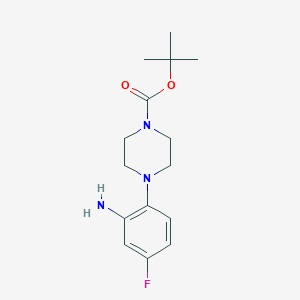

Sodium;2-benzamido-3-pyridin-3-ylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

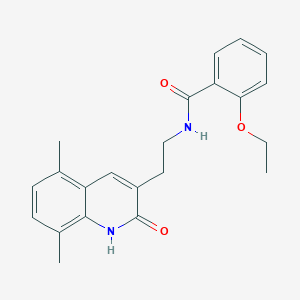

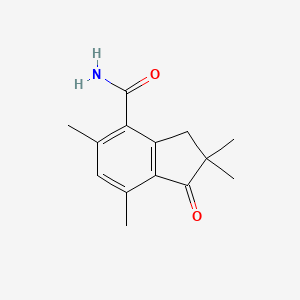

“Sodium;2-benzamido-3-pyridin-3-ylpropanoate” is a sodium salt of a compound that contains a benzamide and a pyridine group . Benzamides are a class of compounds containing a benzene ring attached to an amide group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine . Pyridines are a class of compounds characterized by a six-membered ring with five carbon atoms and one nitrogen atom . They are widely used in the synthesis of pharmaceuticals and other organic compounds .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzamide group and a pyridine group connected by a propanoate group . The benzamide and pyridine groups are aromatic, meaning they have a cyclic, planar structure with a ring of resonance bonds .Chemical Reactions Analysis

As a benzamide and pyridine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amide group in benzamides can participate in hydrolysis and condensation reactions . The pyridine ring can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzamides are solid at room temperature and have relatively high melting points . Pyridines are often liquids with a strong, unpleasant odor .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Regioselective Synthesis : A study described a regioselective synthesis method for 2,6-diarylpyridines, highlighting the utility of sodium hydroxide in catalyzing ring transformations, which may be related to the synthesis or modification of compounds like Sodium;2-benzamido-3-pyridin-3-ylpropanoate (Maurya et al., 2013).

Structural Characterization of Complexes : Another research outlined the synthesis, structural characterization, and magnetic behavior of manganese azido systems with pyridine derivatives, showing the complex interaction and potential functionalities of pyridine-based compounds (Abu-Youssef et al., 1999).

Water-Soluble Ligand Synthesis : The creation of a new sulfonate-containing water-soluble N-donor ligand, demonstrating applications in coordination chemistry and possibly facilitating the synthesis of similar compounds (Zhang & Liang, 2006).

Applications in Materials and Catalysis

Photocatalytic Degradation : A study on the TiO2 photocatalytic degradation of pyridine in water reveals insights into environmental applications, hinting at the broader utility of pyridine derivatives in pollution control technologies (Maillard-Dupuy et al., 1994).

Electropolymerization : Research on the electropolymerization of 1,4-bis(pyrrol-2-yl)benzene in the presence of sodium tetraphenylborate explores new materials synthesis, relevant for the development of conducting polymers and their potential applications in electronic devices (Larmat et al., 1996).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

sodium;2-benzamido-3-pyridin-3-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3.Na/c18-14(12-6-2-1-3-7-12)17-13(15(19)20)9-11-5-4-8-16-10-11;/h1-8,10,13H,9H2,(H,17,18)(H,19,20);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXPWQGRUUUAAD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CN=CC=C2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N2NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(phenylformamido)-3-(pyridin-3-yl)propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

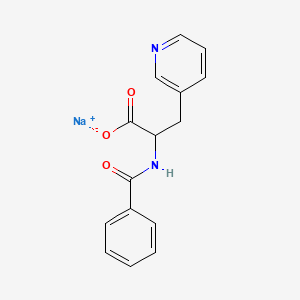

![4-oxo-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(thiophen-3-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666173.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2666184.png)